Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties
Mechanism of Action
Target of Action
Similar compounds have shown potent cytotoxicity against various human cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to interact uniquely with dna and topoisomerase i .
Biochemical Pathways
Similar compounds have shown to inhibit the proliferation of various human cancer cell lines .
Preparation Methods
The synthesis of Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their specific molecular targets and pathways.
Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives have shown potent antimicrobial activity and are structurally similar but with different substituents on the benzothiazole ring.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-19-7-6-17(21-12)24-14-3-2-8-22(10-14)18(23)13-4-5-15-16(9-13)25-11-20-15/h4-7,9,11,14H,2-3,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKQRAKBGIVWRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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